molecular formula C8H10N2O3 B2777693 methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate CAS No. 1269824-46-5

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate

Cat. No.: B2777693
CAS No.: 1269824-46-5
M. Wt: 182.179
InChI Key: GOYQEWBTMKRFJS-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and ester functional groups in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted pyrrole with acetic anhydride and an amine source. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate: Unique due to the presence of both amino and ester groups.

    Methyl 4-acetyl-5-hydroxy-1H-pyrrole-2-carboxylate: Similar structure but with a hydroxyl group instead of an amino group.

    Methyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate: Contains a methyl group instead of an amino group.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of amino and ester groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4(11)5-3-6(8(12)13-2)10-7(5)9/h3,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYQEWBTMKRFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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